Choleretic Potency: Bile Acid and Lipid Composition Change vs. Untreated Controls
Valbilan (Febuprol) demonstrates a statistically significant and pronounced choleretic effect compared to untreated patients with cholesterol gallstones. In a clinical study, treatment with Valbilan (100 mg three times daily for 6-10 days) resulted in markedly higher biliary concentrations of key components compared to a control group [1]. This confirms its primary choleretic function. Importantly, it does not alter cholesterol nucleation time, differentiating it from agents like ursodeoxycholic acid (UDCA), which are known to prolong nucleation time [1].
| Evidence Dimension | Biliary concentration of total bile acids |
|---|---|
| Target Compound Data | 125.4 mmol/l |
| Comparator Or Baseline | Untreated controls: 59.5 mmol/l |
| Quantified Difference | +110.8% (p < 0.01) |
| Conditions | Patients with cholesterol gallstones; 3 x 100 mg Febuprol for 6-10 days vs. 9 untreated patients with functioning gallbladder. |
Why This Matters
This data provides direct quantitative evidence of Valbilan's superior ability to enhance bile acid secretion, a key metric for evaluating choleretic efficacy, without the confounding effect on cholesterol nucleation seen with other therapies.
- [1] Jüngst, D., Brenner, G., Pratschke, E., & Paumgartner, G. (1988). Lipid composition and cholesterol nucleation time in gallbladder bile of patients with cholesterol gallstones under choleretic treatment with febuprol. Zeitschrift für Gastroenterologie, 26(5), 275-278. PMID: 3407249. View Source
